molecular formula C20H23NO2 B1247612 N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide

Cat. No.: B1247612
M. Wt: 309.4 g/mol
InChI Key: FRJHLFANQUOSEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCM-454 involves several steps, starting with the preparation of the indole core. The key steps include:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core undergoes substitution reactions to introduce the methoxy and chlorophenyl groups. This is typically achieved using electrophilic aromatic substitution reactions.

    Amidation: The final step involves the amidation of the substituted indole with propanoyl chloride to form UCM-454.

Industrial Production Methods

Industrial production of UCM-454 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

UCM-454 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

UCM-454 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly its interaction with melatonin receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a melatonin receptor antagonist.

    Industry: Used in the development of new pharmaceuticals and as a standard in quality control

Mechanism of Action

UCM-454 exerts its effects primarily through its interaction with melatonin receptors, specifically the MT2 receptor. The compound acts as an antagonist, blocking the receptor and inhibiting its activity. This interaction affects various physiological processes regulated by melatonin, including circadian rhythms and sleep-wake cycles .

Comparison with Similar Compounds

UCM-454 is compared with other melatonin receptor antagonists, such as luzindole and 4P-PDOT. While all these compounds share a similar mechanism of action, UCM-454 is unique in its specific binding affinity and selectivity for the MT2 receptor. This makes it a valuable tool in research focused on melatonin receptor function and regulation .

Similar Compounds

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide

InChI

InChI=1S/C20H23NO2/c1-3-20(22)21-13-17-11-15-7-5-4-6-14(15)10-16-8-9-18(23-2)12-19(16)17/h4-9,12,17H,3,10-11,13H2,1-2H3,(H,21,22)

InChI Key

FRJHLFANQUOSEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC

Synonyms

N-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-2-ylmethyl)propionamide
UCM 454
UCM-454
UCM454

Origin of Product

United States

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